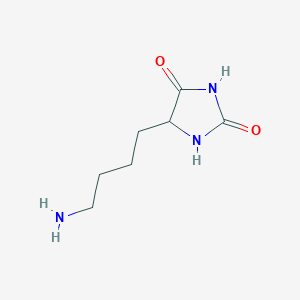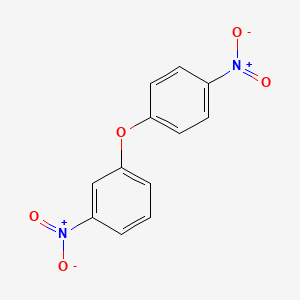
Pyrrole, 2,4-dinitro-1-methyl-
Descripción general
Descripción
Pyrrole, 2,4-dinitro-1-methyl-: is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The presence of two nitro groups at positions 2 and 4, along with a methyl group at position 1, significantly alters its chemical properties compared to the parent pyrrole compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrole, 2,4-dinitro-1-methyl- typically involves the nitration of 1-methylpyrrole. This can be achieved through the reaction of 1-methylpyrrole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions need to be carefully controlled to ensure the selective introduction of nitro groups at the 2 and 4 positions .
Industrial Production Methods: Industrial production of Pyrrole, 2,4-dinitro-1-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyrrole, 2,4-dinitro-1-methyl- can undergo oxidation reactions, often leading to the formation of corresponding N-oxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Various electrophiles such as halogens or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole N-oxides.
Reduction: 2,4-diamino-1-methylpyrrole.
Substitution: Halogenated or alkylated derivatives of Pyrrole, 2,4-dinitro-1-methyl-.
Aplicaciones Científicas De Investigación
Chemistry: Pyrrole, 2,4-dinitro-1-methyl- is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity due to the presence of nitro groups makes it valuable in organic synthesis .
Biology and Medicine: Research has explored its potential as a precursor for biologically active molecules. The nitro groups can be transformed into various functional groups, enabling the synthesis of compounds with potential pharmaceutical applications .
Industry: In the industrial sector, Pyrrole, 2,4-dinitro-1-methyl- is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mecanismo De Acción
The mechanism by which Pyrrole, 2,4-dinitro-1-methyl- exerts its effects is largely dependent on the specific chemical reactions it undergoes. The nitro groups are highly electron-withdrawing, which influences the reactivity of the pyrrole ring. This can lead to various electrophilic and nucleophilic reactions, depending on the conditions and reagents used .
Comparación Con Compuestos Similares
1-Methylpyrrole: Lacks the nitro groups, making it less reactive in electrophilic substitution reactions.
2,4-Dinitropyrrole: Similar in structure but lacks the methyl group, which can influence its solubility and reactivity.
2-Nitro-1-methylpyrrole: Contains only one nitro group, resulting in different reactivity patterns compared to Pyrrole, 2,4-dinitro-1-methyl-.
Uniqueness: Pyrrole, 2,4-dinitro-1-methyl- is unique due to the combination of two nitro groups and a methyl group, which significantly alters its chemical properties and reactivity compared to other pyrrole derivatives. This makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
1-methyl-2,4-dinitropyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-6-3-4(7(9)10)2-5(6)8(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTNFLAALLYRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183683 | |
| Record name | Pyrrole, 2,4-dinitro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2948-69-8 | |
| Record name | Pyrrole, 2,4-dinitro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrole, 2,4-dinitro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3350627.png)




![methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B3350663.png)




![2,3-Diacetylimidazo[1,2-a]pyridine](/img/structure/B3350715.png)

